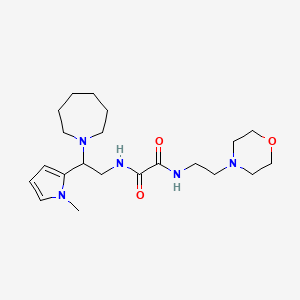![molecular formula C20H15BrN2O4S B2574286 2-ブロモ-N-(8-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンゼンスルホンアミド CAS No. 922034-91-1](/img/structure/B2574286.png)
2-ブロモ-N-(8-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a bromine atom, a sulfonamide group, and a fused heterocyclic structure, making it a subject of interest for researchers.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the core dibenzo[b,f][1,4]oxazepine structure. The sulfonamide group is then introduced through a reaction with benzenesulfonic acid chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate or hypobromite derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl-substituted derivatives.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the sulfonamide group. Similar compounds might include other sulfonamides or brominated aromatic compounds, but the exact structure and functional groups would differ. Some similar compounds might be:
Sulfonamide derivatives: : Other compounds containing the sulfonamide group but lacking the bromine atom or the specific heterocyclic structure.
Brominated aromatic compounds: : Compounds with a bromine atom on an aromatic ring but different functional groups or core structures.
特性
IUPAC Name |
2-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRJJNFXXTQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)


![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)




![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)

